molecular formula C14H7ClF2N2 B1393330 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline CAS No. 885277-32-7

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline

Cat. No.: B1393330
CAS No.: 885277-32-7
M. Wt: 276.67 g/mol
InChI Key: MEMDDIBFRSVJDQ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7ClF2N2 . It has a molecular weight of 276.67 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and it is substituted with chloro, fluoro, and phenyl groups .

Scientific Research Applications

1. AMPA Receptor Antagonism

A study by Chenard et al. (2001) explored 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, including compounds structurally similar to 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline, for their potential as AMPA receptor antagonists. These compounds were evaluated for their structure-activity relationship, revealing new candidates for AMPA receptor antagonism with varying potencies based on computational methods (Chenard et al., 2001).

2. EGFR-TK Imaging in Cancer Research

Research by Fernandes et al. (2008) involved quinazoline derivatives for labeling with technetium-99m. The goal was to develop biomarkers for EGFR-TK imaging, which is significant in cancer research. The study showed that these derivatives, including those structurally related to this compound, could inhibit EGFR autophosphorylation and A431 cell growth, indicating potential use in molecular imaging for cancer diagnosis (Fernandes et al., 2008).

3. Synthesis of Biologically Active Quinazolines

A study by Ouyang et al. (2016) focused on synthesizing N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4, 6-diamine, a compound closely related to this compound. The compound showed potential biological activities in medicine, highlighting the importance of such quinazolines in drug development (Ouyang et al., 2016).

4. Antimicrobial Activity of Quinazoline Derivatives

Raval et al. (2012) researched heterocyclic compounds containing quinazoline structures, including variants similar to this compound. They found significant antimicrobial activity in these compounds, which were characterized using various spectral data and evaluated for their antimicrobial properties (Raval et al., 2012).

5. Anti-inflammatory Activity

Sun et al. (2019) synthesized fluorine-substituted quinazoline derivatives and evaluated their anti-inflammatory activities. The study indicated that compounds structurally similar to this compound displayed potential for inhibitory effects on inflammation-related processes (Sun et al., 2019).

Properties

IUPAC Name

4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-11-7-10(17)5-6-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMDDIBFRSVJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674253
Record name 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-32-7
Record name 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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